molecular formula C16H16ClNO B5349950 2-chloro-N-(1-phenylpropyl)benzamide

2-chloro-N-(1-phenylpropyl)benzamide

Cat. No. B5349950
M. Wt: 273.75 g/mol
InChI Key: GUQXUQDCMHGADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1-phenylpropyl)benzamide, also known as CPPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPB is a selective antagonist of the melanocortin-4 receptor (MC4R), which plays a crucial role in regulating energy balance and body weight.

Mechanism of Action

MC4R is a G protein-coupled receptor that is expressed in the hypothalamus, which plays a crucial role in regulating energy balance and body weight. Activation of MC4R by its endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure. On the other hand, inhibition of MC4R by 2-chloro-N-(1-phenylpropyl)benzamide leads to increased food intake and decreased energy expenditure, which ultimately results in weight gain.
Biochemical and Physiological Effects:
In addition to its effects on energy balance and body weight, this compound has also been found to modulate various biochemical and physiological processes. For instance, this compound has been shown to increase plasma levels of ghrelin, a hormone that stimulates appetite. Moreover, this compound has been found to decrease the expression of inflammatory markers such as TNF-α and IL-6 in adipose tissue, which suggests its potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(1-phenylpropyl)benzamide in lab experiments is its selective antagonism of MC4R, which allows for the investigation of the specific role of MC4R in various physiological processes. Moreover, this compound has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of the results.

Future Directions

There are several future directions for research on 2-chloro-N-(1-phenylpropyl)benzamide. One of the areas of interest is the investigation of the role of MC4R in various diseases such as obesity, diabetes, and cancer. Moreover, the development of more selective MC4R antagonists with improved pharmacokinetic properties may lead to the discovery of novel therapeutic agents for these diseases. Additionally, the investigation of the off-target effects of this compound may provide insights into the potential side effects of MC4R antagonists.

Synthesis Methods

The synthesis method of 2-chloro-N-(1-phenylpropyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 1-phenylpropan-1-amine in the presence of a base such as sodium carbonate or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent used.

Scientific Research Applications

2-chloro-N-(1-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and cancer. As a selective MC4R antagonist, this compound has been shown to reduce food intake and body weight in animal models. In addition, this compound has also been found to improve glucose metabolism and insulin sensitivity in obese mice. Furthermore, this compound has been investigated for its anti-tumor activity in breast cancer cells, where it was found to inhibit cell proliferation and induce apoptosis.

properties

IUPAC Name

2-chloro-N-(1-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-2-15(12-8-4-3-5-9-12)18-16(19)13-10-6-7-11-14(13)17/h3-11,15H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQXUQDCMHGADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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